Ozonolytic Conversion to 1-(2,3-Dihydrobenzofuran-5-yl)propan-2-one – A Transformation Unique to the 2-Methylallyl Substituent
In the synthesis of muscarinic receptor antagonists, 5-(2-methylallyl)-2,3-dihydrobenzofuran was converted to 1-(2,3-dihydrobenzofuran-5-yl)propan-2-one via ozonolysis in 54% isolated yield (32 g product from 58 g starting material) [1]. This transformation exploits the terminal olefin of the 2-methylallyl group and cannot be performed on the corresponding 5‑methyl (saturated) or 5‑halo analogs. The 5‑allyl analog would yield a homologous aldehyde rather than the methyl ketone, demonstrating the unique synthetic utility of the 2-methylallyl substitution pattern.
| Evidence Dimension | Synthetic utility – ozonolytic cleavage to methyl ketone |
|---|---|
| Target Compound Data | 1-(2,3-dihydrobenzofuran-5-yl)propan-2-one, 54% isolated yield |
| Comparator Or Baseline | 5‑Methyl‑2,3‑dihydrobenzofuran: no reaction with ozone; 5‑Allyl‑2,3‑dihydrobenzofuran: would give homologous aldehyde, not methyl ketone |
| Quantified Difference | 54% yield for the target; 0% yield for 5‑methyl analog (reaction not possible); different product for 5‑allyl analog |
| Conditions | Ozone, CH₂Cl₂/MeOH, pyridine, –78 °C; then thiourea workup |
Why This Matters
This transformation provides a direct entry to 5‑acetonyl‑2,3‑dihydrobenzofuran intermediates that are key building blocks in muscarinic antagonist programs; alternative analogs cannot deliver the same intermediate without additional synthetic steps.
- [1] US Patent US6319920B1. 2-Arylethyl-(piperidin-4-ylmethyl)amine derivatives. Example 1, Step A. Filed February 27, 1998, and issued November 20, 2001. View Source
